N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s indole and pyridine moieties make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biology: It can be used in studies related to cell signaling and metabolic pathways due to its ability to interact with biological molecules.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Diethyl 1,4-dihydro-2,6-dimethyl-3,5-p
Properties
Molecular Formula |
C24H22F3N3O3 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H22F3N3O3/c1-22(2)12-17-19(18(31)13-22)23(24(25,26)27,29-20(32)16-8-10-28-11-9-16)21(33)30(17)14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,29,32) |
InChI Key |
KBNOTJUIPXUQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CC=C3)(C(F)(F)F)NC(=O)C4=CC=NC=C4)C |
Origin of Product |
United States |
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